molecular formula C10H14ClN B6268321 rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 131844-43-4

rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No. B6268321
CAS RN: 131844-43-4
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans (Rac-MPCP-HCl) is a cyclopropanamine hydrochloride derivative that is used in scientific research and laboratory experiments. It is a chiral compound, meaning it has two enantiomers with identical chemical formulas but different structures. Rac-MPCP-HCl has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Enzymatic Resolution and Synthetic Applications

Lipase-Catalyzed Resolution : An efficient hydrolytic resolution process for the preparation of optically pure cyclopropyl azolides, a key building block for the synthesis of platelet aggregation antagonists like Ticagrelor, was developed using immobilized Candida antarctica lipase B (CALB). This process demonstrates the potential for synthesizing other optically pure 2-phenylcyclopropane-1-carboxylic acids containing derivatives, highlighting the versatility of biocatalytic approaches in creating enantiomerically enriched compounds (Wang, Liu, & Tsai, 2019).

Biocatalytic Asymmetric Synthesis : The asymmetric synthesis of vinyl-ACCA, a key chiral intermediate in the synthesis of potent hepatitis C virus protease inhibitors, was achieved using a newly isolated Sphingomonas aquatilis strain. This study underscores the importance of biocatalysis in the efficient and enantioselective synthesis of pharmacologically relevant intermediates (Zhu, Shi, Zhang, & Zheng, 2018).

Synthetic Methodology and Drug Development

Precursor-Directed Biosynthesis : Research on hormaomycin analogues involved the synthesis of deuterium-labeled and non-labeled cyclopropylalanine derivatives. These compounds were used in feeding experiments with Streptomyces griseoflavus, leading to the production of hormaomycin and its analogues. This work provides insights into the substrate specificity of enzymes assembling complex natural products and demonstrates the utility of cyclopropyl-containing amino acids in precursor-directed biosynthesis (Kozhushkov et al., 2005).

Synthesis of Chiral Intermediates : The development of chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine showcases the utility of cyclopropyl compounds in medicinal chemistry. These chiral intermediates serve as versatile building blocks for synthesizing compounds with asymmetric cyclopropane structures, offering a pathway to explore bioactive conformations and enhance pharmacological activity (Kazuta, Matsuda, & Shuto, 2002).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans involves the reaction of 2-methylphenylcyclopropane with ammonia followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-methylphenylcyclopropane", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylphenylcyclopropane is reacted with ammonia in the presence of a catalyst to form rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine.", "Step 2: The resulting amine is then quaternized with hydrochloric acid to form rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans." ] }

CAS RN

131844-43-4

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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